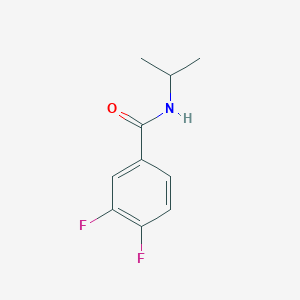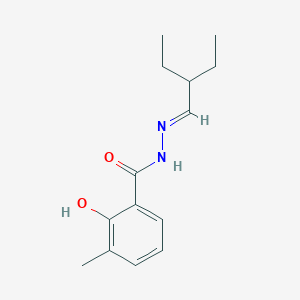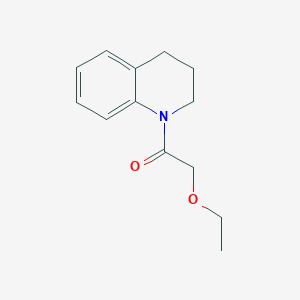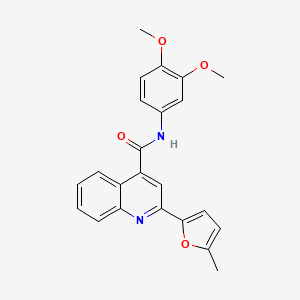![molecular formula C10H14ClN5O2S B4714037 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4714037.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
説明
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is commonly referred to as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3).
作用機序
CP-690,550 is a selective inhibitor of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide, which is a tyrosine kinase that is involved in the signaling pathways of various cytokines. This compound is primarily expressed in immune cells such as T cells, B cells, and NK cells. When cytokines bind to their receptors on the surface of immune cells, this compound is activated, leading to the phosphorylation of downstream signaling molecules. This results in the activation of immune cells and the production of inflammatory cytokines. By inhibiting this compound, CP-690,550 can prevent the activation of immune cells and the production of inflammatory cytokines.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It can inhibit the activation of immune cells, reduce the production of inflammatory cytokines, and prevent tissue damage. CP-690,550 has also been found to have anti-tumor properties and can induce apoptosis in cancer cells. However, CP-690,550 can also have negative effects on the immune system, such as increasing the risk of infections.
実験室実験の利点と制限
CP-690,550 has several advantages for lab experiments. It is a potent and selective inhibitor of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide, which makes it an ideal tool for studying the role of this compound in various biological processes. CP-690,550 is also available in high purity and high yield, which makes it easy to obtain for research purposes. However, CP-690,550 can also have limitations in lab experiments. It can have off-target effects on other kinases, which can complicate the interpretation of results. CP-690,550 can also have variable effects in different cell types and animal models, which can limit its generalizability.
将来の方向性
There are several future directions for research on CP-690,550. One direction is to study the long-term effects of CP-690,550 on the immune system and other biological processes. Another direction is to investigate the potential of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases and cancer. The development of more selective inhibitors of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide could also be a future direction for research, as this could reduce the risk of off-target effects and improve the specificity of the compound. Finally, the use of CP-690,550 in combination with other tools such as CRISPR-Cas9 could also be explored to study the role of this compound in various biological processes.
科学的研究の応用
CP-690,550 has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 works by inhibiting the activity of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide, which is involved in the signaling pathways of various cytokines. By inhibiting this compound, CP-690,550 can prevent the activation of immune cells, thereby reducing inflammation and tissue damage.
特性
IUPAC Name |
N-[2-(4-chloropyrazol-1-yl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2S/c1-8-10(7-15(2)14-8)19(17,18)13-3-4-16-6-9(11)5-12-16/h5-7,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJVPTDBXQEZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCN2C=C(C=N2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopentyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B4713960.png)

![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4713972.png)



![1-(2-fluorophenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4714004.png)
![N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4714007.png)

![N-allyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4714024.png)
![3-(1-butyl-1H-indol-3-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4714044.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4714051.png)
![3-butyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4714056.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4714063.png)